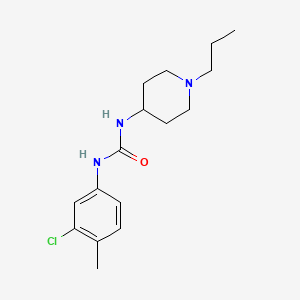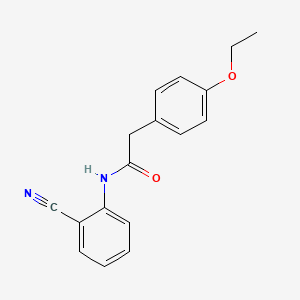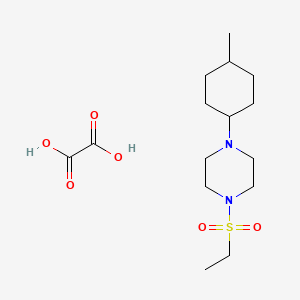
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent cell division stimulator and has been shown to increase fruit set, fruit size, and yield in various crops. In addition, CPPU has been found to have potential applications in cancer research and other biomedical fields.
作用機序
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea acts as a cytokinin, which is a class of plant hormones that regulate cell division and growth. N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea stimulates cell division by promoting the synthesis of DNA and RNA, leading to an increase in cell number. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to promote the differentiation of meristematic cells into fruit cells, leading to an increase in fruit size.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to have various biochemical and physiological effects on plants, including an increase in photosynthesis rate, chlorophyll content, and sugar content. N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea also enhances the activity of antioxidant enzymes, which can help plants resist stress and damage.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has several advantages for lab experiments, including its high potency, stability, and solubility in water and organic solvents. However, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea also has some limitations, such as its high cost and potential toxicity to plants at high concentrations.
将来の方向性
There are several potential future directions for N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea research. One area of interest is the use of N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea in cancer research, as N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to have antiproliferative effects on cancer cells. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea may have applications in tissue engineering and regenerative medicine, as it can stimulate cell division and growth. Further studies are needed to explore these potential applications of N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea.
合成法
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea can be synthesized using various methods, including the reaction of 3-chloro-4-methylphenyl isocyanate with 1-propylpiperidine-4-amine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea product can be purified using column chromatography or recrystallization.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been extensively studied in plant research, particularly in the field of fruit production. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea can increase fruit set and yield in various crops, including grapes, kiwifruit, and apples. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to improve fruit quality, such as size, color, and firmness.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-3-8-20-9-6-13(7-10-20)18-16(21)19-14-5-4-12(2)15(17)11-14/h4-5,11,13H,3,6-10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTXNKVWTSFFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5380309.png)
![N-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5380317.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyphenyl)-N-methylpyridazin-3-amine](/img/structure/B5380329.png)

![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380350.png)
![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)
![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)

![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![2-chloro-4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5380400.png)
